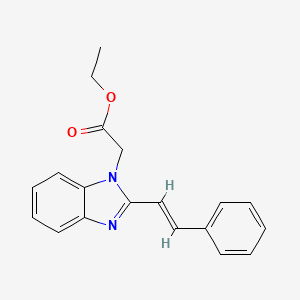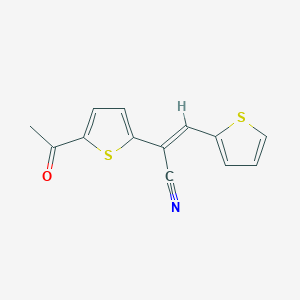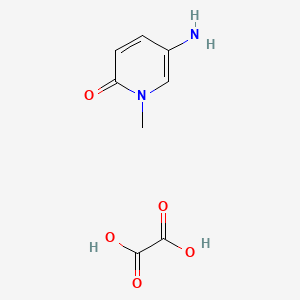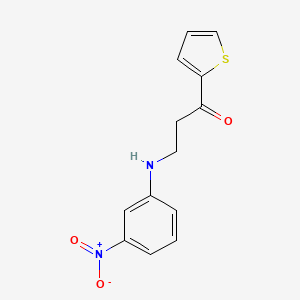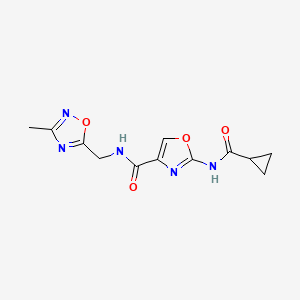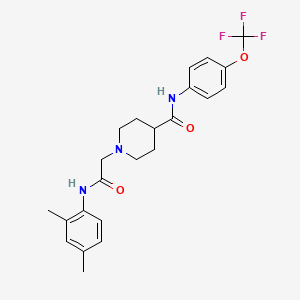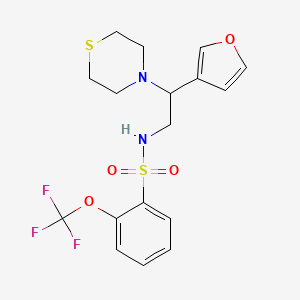
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-(trifluoromethoxy)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-(trifluoromethoxy)benzenesulfonamide, commonly known as FTS, is a chemical compound that has been extensively studied for its potential use in scientific research. FTS has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a wide range of fields.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Modification
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-(trifluoromethoxy)benzenesulfonamide and its derivatives are involved in various chemical syntheses. One example includes the gold(I)-catalyzed cascade reaction forming N-(furan-3-ylmethylene)benzenesulfonamides, which involves a rare observation of 1,2-alkynyl migration onto a gold carbenoid (Wang, Huang, Shi, Rudolph, & Hashmi, 2014). Another synthesis pathway explores the construction of N-(4-phenylthiazol-2-yl)benzenesulfonamides as high-affinity inhibitors of kynurenine 3-hydroxylase (Röver, Cesura, Huguenin, Kettler, & Szente, 1997).
Biochemical Applications
These compounds also demonstrate significant biochemical applications. For instance, certain benzenesulfonamides with 1,3,5-triazine structural motifs show inhibitory profiles against enzymes like acetylcholinesterase, butyrylcholinesterase, and tyrosinase, which are relevant to diseases like Alzheimer's and Parkinson's (Lolak, Boğa, Tuneğ, Karakoc, Akocak, & Supuran, 2020).
Structural Analysis and Drug Design
In drug design, these compounds have been a focal point in the synthesis and characterization of various derivatives. For example, derivatives like celecoxib have been synthesized and evaluated for their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents (Küçükgüzel, Coskun, Aydin, Aktay, Gürsoy, Çevik, Özakpinar, Özsavcı, Şener, Kaushik-Basu, Basu, & Talele, 2013). Additionally, the structural and vibrational properties of related compounds have been studied, including 3a,6:7,9a-diepoxybenzo[de]isoquinoline derivatives (Grudova, Gil, Khrustalev, Nikitina, Sinelshchikova, Grigoriev, Kletskov, Frontera, & Zubkov, 2020).
Molecular Interaction and Analysis
The study of molecular interactions and crystal structures is another key area. For instance, two isomorphous benzenesulfonamide crystal structures have been analyzed for intermolecular interactions (Bats, Frost, & Hashmi, 2001). These interactions are crucial for understanding the behavior of these compounds in different environments and potential applications.
Energetic Material Development
These compounds have been investigated for their potential in developing high-performance energetic materials. An example is the study of 3,3'-dinitroamino-4,4'-azoxyfurazan and its derivatives, which exhibit high density and excellent detonation properties (Zhang & Shreeve, 2014).
Eigenschaften
IUPAC Name |
N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-2-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N2O4S2/c18-17(19,20)26-15-3-1-2-4-16(15)28(23,24)21-11-14(13-5-8-25-12-13)22-6-9-27-10-7-22/h1-5,8,12,14,21H,6-7,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFDHYKGSELZNJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(CNS(=O)(=O)C2=CC=CC=C2OC(F)(F)F)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


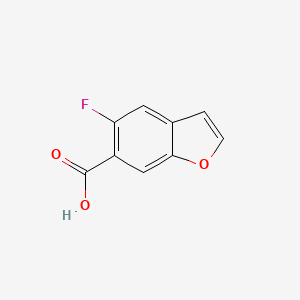
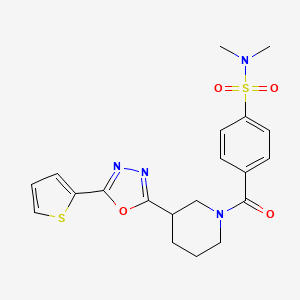
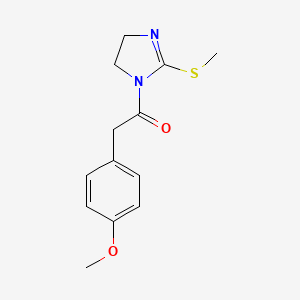
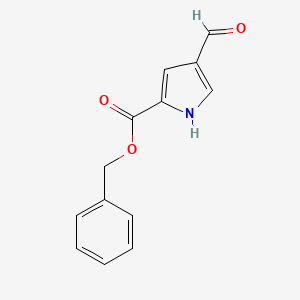
![N-Benzo[1,3]dioxol-5-yl-2-(2-imino-4-oxo-thiazolidin-5-yl)-acetamide](/img/structure/B2736077.png)
